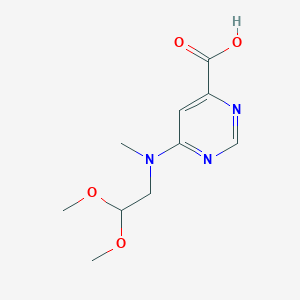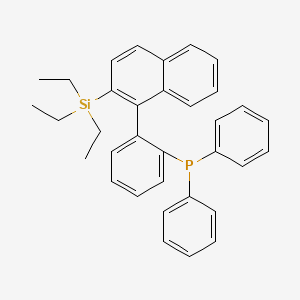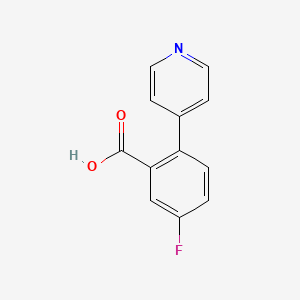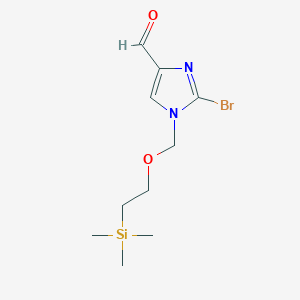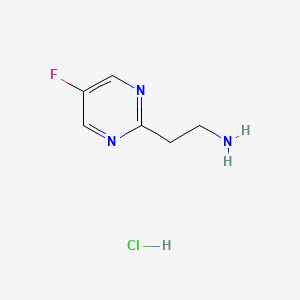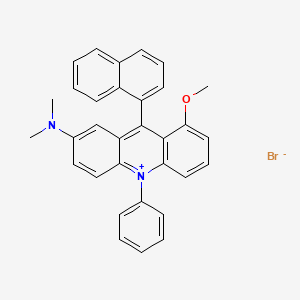
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a dimethylamino group, a methoxy group, and a naphthalen-1-yl group, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-1-yl derivatives with dimethylamine and methoxy-substituted phenylacridinium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl oxides, while reduction can produce corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to cellular components, altering their function and leading to various biological effects. For example, it may interact with DNA or proteins, disrupting their normal activity and inducing cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-(Dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN): Known for its solvatochromic properties and used in fluorescence studies.
7-(Dimethylamino)-2,3-dihydrophenanthren-4(1H)-one: Exhibits similar photophysical properties and is used in similar applications.
Uniqueness
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C32H27BrN2O |
|---|---|
Peso molecular |
535.5 g/mol |
Nombre IUPAC |
8-methoxy-N,N-dimethyl-9-naphthalen-1-yl-10-phenylacridin-10-ium-2-amine;bromide |
InChI |
InChI=1S/C32H27N2O.BrH/c1-33(2)24-19-20-28-27(21-24)31(26-16-9-12-22-11-7-8-15-25(22)26)32-29(17-10-18-30(32)35-3)34(28)23-13-5-4-6-14-23;/h4-21H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
LFMBZCFZSVCYFM-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC2=C(C3=C(C=CC=C3OC)[N+](=C2C=C1)C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


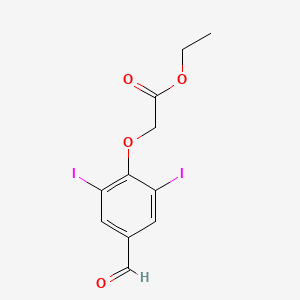

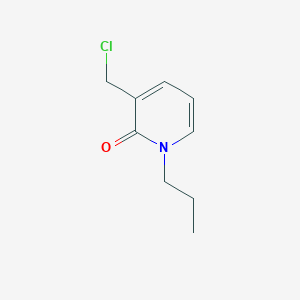
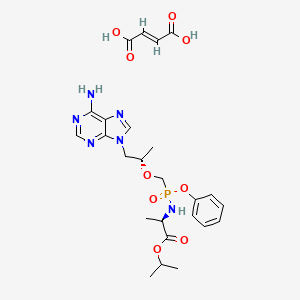
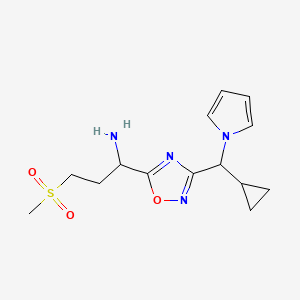
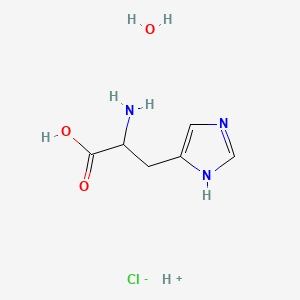
![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)

![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
